molecular formula C28H24BF4N B12983170 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate

Cat. No.: B12983170
M. Wt: 461.3 g/mol
InChI Key: DBLMPQNGXPVTGH-UHFFFAOYSA-N
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Description

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the quinoline family, known for its diverse biological and chemical properties. The presence of the tetrafluoroborate anion enhances its stability and solubility, making it suitable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate typically involves a multi-step process. One common method is the Krohnke-type one-pot three-component reaction. This involves the reaction of 2-[arylmethylidene]-3,4-dihydro-1(2H)-acridinones with (2-aryl-2-oxoethyl)pyridinium bromides in the presence of excess ammonium acetate . The reaction is carried out under solvent-free conditions, which is advantageous for its environmental benefits and efficiency.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The solvent-free approach is particularly beneficial for large-scale production due to its reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate involves its interaction with DNA and enzymes. It acts as a DNA intercalating agent, inserting itself between DNA base pairs and disrupting the DNA structure. This leads to the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division . The compound’s ability to inhibit this enzyme makes it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate is unique due to its specific structural features and the presence of the tetrafluoroborate anion, which enhances its stability and solubility. Its ability to act as a DNA intercalating agent and topoisomerase IIα inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and drug development.

Properties

Molecular Formula

C28H24BF4N

Molecular Weight

461.3 g/mol

IUPAC Name

2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate

InChI

InChI=1S/C28H24N.BF4/c1-2-19-29-27(23-14-7-4-8-15-23)20-26(21-11-5-3-6-12-21)25-18-17-22-13-9-10-16-24(22)28(25)29;2-1(3,4)5/h2-16,20H,1,17-19H2;/q+1;-1

InChI Key

DBLMPQNGXPVTGH-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C=CC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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